N-Cyclopropyl-5-fluoro-2-nitroaniline
Overview
Description
N-Cyclopropyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopropyl-5-fluoroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Cyclopropyl-5-fluoro-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-Cyclopropyl-5-fluoro-2-nitroaniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-4-fluoro-2-nitroaniline
- N-Cyclopropyl-5-chloro-2-nitroaniline
- N-Cyclopropyl-5-bromo-2-nitroaniline
Uniqueness
N-Cyclopropyl-5-fluoro-2-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group further distinguishes it from other similar compounds, potentially enhancing its stability and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-cyclopropyl-5-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-6-1-4-9(12(13)14)8(5-6)11-7-2-3-7/h1,4-5,7,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQAEBACHMXJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705495 | |
Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248276-34-7 | |
Record name | N-Cyclopropyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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